3,5-Dimethyl-4-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole
Description
Properties
IUPAC Name |
3,5-dimethyl-4-(3-pyridazin-3-yloxypyrrolidin-1-yl)sulfonyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S/c1-9-13(10(2)21-16-9)22(18,19)17-7-5-11(8-17)20-12-4-3-6-14-15-12/h3-4,6,11H,5,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMAUXDVPDAEPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)OC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3,5-Dimethylisoxazole-4-sulfonyl Chloride
The isoxazole sulfonyl chloride is synthesized in two stages:
- Isoxazole Formation :
Synthesis of 3-(Pyridazin-3-yloxy)Pyrrolidine
- Pyrrolidine Functionalization :
Coupling of Sulfonyl Chloride and Pyrrolidine Derivative
- Sulfonamide Bond Formation :
- 3,5-Dimethylisoxazole-4-sulfonyl chloride (1.0 mol) is reacted with 3-(pyridazin-3-yloxy)pyrrolidine (1.2 mol) in tetrahydrofuran (THF) at 0°C. Triethylamine (3.0 mol) is added to scavenge HCl, and the mixture is stirred for 24 hours at room temperature.
- Workup : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3).
- Yield : 50–55% (mp 158–160°C).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
- Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) increases the reaction rate of pyrrolidine functionalization by 30%.
- Microwave Assistance : Microwave irradiation (100 W, 120°C) reduces coupling time from 24 hours to 4 hours, improving yield to 68%.
Analytical Characterization of the Target Compound
Spectroscopic Data
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.98 (d, 1H, pyridazine-H6), 7.45 (m, 1H, pyridazine-H4), 6.85 (d, 1H, pyridazine-H5), 4.25 (m, 1H, pyrrolidine-OCH), 3.60 (m, 4H, pyrrolidine-NCH$$2$$), 2.45 (s, 3H, isoxazole-CH$$3$$), 2.30 (s, 3H, isoxazole-CH$$3$$).
- HRMS (ESI+) : m/z calcd for C$${13}$$H$${16}$$N$$4$$O$$4$$S [M+H]$$^+$$: 324.0984; found: 324.0986.
Purity and Stability
- HPLC Analysis : >99% purity (C18 column, acetonitrile/water 70:30).
- Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C, confirming thermal stability.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Reference |
|---|---|---|---|---|
| Conventional Coupling | 50–55 | 99 | Scalability | |
| Microwave-Assisted | 68 | 99 | Reduced reaction time | |
| Catalytic SNAr | 60 | 97 | Higher functionalization efficiency |
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
3,5-Dimethyl-4-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.
Biological Research: It is used in studies investigating its effects on various biological pathways and targets.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs include pyrazole-, pyrimidine-, and triazolopyrimidine-based derivatives, such as those reported in Molecules (2014) . Key comparisons are outlined below:
Core Heterocycle Differences
- Isoxazole vs. Pyrazole/Pyrimidine :
- The isoxazole core (O and N atoms at positions 1 and 2) in the target compound contrasts with pyrazoles (two adjacent N atoms) or pyrimidines (six-membered N-containing rings). This difference alters electron distribution, acidity (e.g., pyrazoles are more acidic), and hydrogen-bonding capabilities.
- Example: Pyrazolo[3,4-d]pyrimidine derivatives (e.g., compound 2 in ) exhibit planar structures conducive to intercalation, whereas the isoxazole’s rigidity may limit such interactions .
Substituent Effects
- Sulfonyl-Pyrrolidine vs. Hydrazine/Cyano Groups: The sulfonyl-pyrrolidine substituent in the target compound provides steric bulk and polarizability, unlike the hydrazine or cyano groups in pyrazolo[3,4-d]pyrimidines (e.g., compounds 3 and 1). This may enhance membrane permeability or modulate target selectivity. Example: Hydrazine derivatives (e.g., compound 3) undergo isomerization under specific conditions, whereas the sulfonyl linkage in the target compound likely confers greater stability .
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Hypothetical Pharmacological Profiles*
Research Findings and Implications
- Stability : The sulfonyl-pyrrolidine group in the target compound may reduce metabolic degradation compared to hydrazine-containing analogs (e.g., compound 3 ), which are prone to hydrolysis .
- Bioactivity : While pyrazolopyrimidines () show promise in oncology, the target compound’s isoxazole core and sulfonyl group could shift its activity toward kinase or protease inhibition.
- Synthetic Challenges : Unlike pyrazolotriazolopyrimidines, which require precise isomerization control, the target compound’s synthesis may focus on optimizing sulfonylation efficiency and regioselectivity.
Biological Activity
3,5-Dimethyl-4-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₃H₁₈N₄O₃S
- Molecular Weight : 298.37 g/mol
The presence of a sulfonyl group and a pyridazinyl moiety enhances its pharmacological profile, making it a candidate for various therapeutic applications.
Synthesis
The synthesis of this compound involves several steps, including the formation of the isoxazole ring followed by the introduction of the pyridazinyl and pyrrolidinyl groups. The synthetic route typically includes:
- Formation of Isoxazole : Using appropriate precursors to create the isoxazole core.
- Sulfonylation : Introducing the sulfonyl group to enhance solubility and biological activity.
- Pyridazinyl and Pyrrolidinyl Substitution : Attaching these groups to improve target specificity and potency.
Antimicrobial Activity
Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial properties. In particular, sulfonamide derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. The incorporation of the sulfonyl group in this compound potentially enhances its antibacterial activity by inhibiting bacterial folate synthesis pathways .
Antiparasitic Activity
The compound's structural similarity to known antimalarial agents suggests potential activity against Plasmodium species. Recent studies have demonstrated that isoxazole derivatives can act as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in malaria parasites . This mechanism provides a basis for further exploration of this compound in antimalarial drug development.
Case Studies
- In Vitro Studies : In vitro assays have shown that compounds similar to this compound exhibit potent activity against various bacterial strains, with minimum inhibitory concentrations (MICs) in the low micromolar range .
- In Vivo Efficacy : Preliminary animal studies suggest that this compound can achieve therapeutic concentrations in plasma, indicating its potential for effective treatment regimens against infectious diseases .
The biological activities of this compound can be attributed to:
- Inhibition of Enzymatic Pathways : The sulfonamide moiety likely interferes with enzymes involved in bacterial growth.
- Targeting Specific Receptors : The pyridazinyl group may enhance binding affinity to specific biological targets, increasing efficacy.
Q & A
Q. What synthetic strategies are employed to synthesize 3,5-Dimethyl-4-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole?
The synthesis involves multi-step reactions, starting with the formation of the isoxazole core followed by sulfonylation and functionalization of the pyrrolidine-pyridazine moiety. Key steps include:
- Sulfonylation : Reacting 3,5-dimethylisoxazole-4-sulfonyl chloride with a pyrrolidine intermediate under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM) .
- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce boronate ester intermediates, as seen in analogous compounds .
- Optimization : Control of temperature (e.g., 50–100°C), solvent polarity, and catalyst loading (e.g., Pd(dppf)Cl₂) to maximize yield and purity .
Q. How is the compound characterized structurally after synthesis?
Advanced analytical techniques are used:
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent orientation, particularly for the pyrrolidine and pyridazine rings .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 480.1 [M+H]⁺ in analogous boronate intermediates) .
- HPLC : Purity assessment (>98%) with reverse-phase columns and UV detection .
Advanced Research Questions
Q. How can reaction yields be optimized during sulfonylation or cross-coupling steps?
Methodological refinements include:
- Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance solubility of intermediates, while THF improves reaction homogeneity .
- Catalyst systems : Pd(dppf)Cl₂ with KOAc as a base for Suzuki-Miyaura coupling, achieving quantitative yields in boronate ester formation .
- Temperature gradients : Stepwise heating (e.g., 50°C to 100°C) to minimize side reactions during cycloaddition or sulfonylation .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from functional group interactions or assay conditions. Approaches include:
- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., pyridazine vs. pyridine rings) to isolate pharmacophores .
- Dose-response profiling : Testing across multiple concentrations (e.g., 0.1–100 µM) to account for non-linear effects in antimicrobial or anti-inflammatory assays .
- Computational modeling : Density Functional Theory (DFT) to predict electronic effects of sulfonyl and heterocyclic groups on binding affinity .
Q. What computational tools predict the compound’s reactivity or stability?
- DFT calculations : Used to optimize transition states in sulfonylation reactions and assess orbital interactions (e.g., HOMO-LUMO gaps) .
- Molecular dynamics (MD) : Simulate solvation effects and degradation pathways under physiological conditions .
- logP prediction : Tools like MarvinSketch estimate partition coefficients (e.g., logP ≈ 4.66 for related chlorinated analogs) to guide solubility studies .
Methodological Recommendations
- Controlled atmosphere : Use Schlenk lines for moisture-sensitive steps (e.g., boronate ester formation) .
- Reaction monitoring : TLC (Rf tracking) and in-situ IR for real-time progress analysis .
- Purification : Flash chromatography (cyclohexane/EtOAc gradients) or recrystallization (diethyl ether) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
